molecular formula C8H8O2 B14338815 Octa-2,4,6-trienedial CAS No. 101417-68-9

Octa-2,4,6-trienedial

Cat. No.: B14338815
CAS No.: 101417-68-9
M. Wt: 136.15 g/mol
InChI Key: WHBHQMAXOAXILT-UHFFFAOYSA-N
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Description

Octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2. It is characterized by a chain of eight carbon atoms with alternating double bonds and two aldehyde groups at the terminal positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octa-2,4,6-trienedial typically involves the double enol ether condensation of a butenedial bis-acetal. This method has been improved over time to enhance yield and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques in chemical engineering and process optimization are employed to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Octa-2,4,6-trienedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Octa-2,4,6-trienedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating gene expression related to inflammation, metabolism, and cell differentiation. This activation leads to various biological effects, including antioxidant defense and DNA repair .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to octa-2,4,6-trienedial include:

Uniqueness

This compound is unique due to its specific structure, which includes alternating double bonds and terminal aldehyde groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

101417-68-9

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

octa-2,4,6-trienedial

InChI

InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H

InChI Key

WHBHQMAXOAXILT-UHFFFAOYSA-N

Canonical SMILES

C(=CC=CC=O)C=CC=O

Origin of Product

United States

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